molecular formula C18H11Cl2NO3 B1372411 2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride CAS No. 1160256-75-6

2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1372411
CAS No.: 1160256-75-6
M. Wt: 360.2 g/mol
InChI Key: RMUXKQCTXWKWRW-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride is a complex organic compound that features a benzodioxole moiety, a quinoline ring, and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by the introduction of the quinoline ring through a series of condensation and cyclization reactions. The final step involves the chlorination of the carbonyl group to form the carbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, altering its electronic properties.

    Cyclization Reactions: The benzodioxole moiety can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic or acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions include amides, esters, and various oxidized or reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzodioxole and quinoline moieties play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride is unique due to its combination of a benzodioxole moiety with a quinoline ring and a reactive carbonyl chloride group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO3/c1-9-13(19)4-3-11-12(18(20)22)7-14(21-17(9)11)10-2-5-15-16(6-10)24-8-23-15/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUXKQCTXWKWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC4=C(C=C3)OCO4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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